An In-depth Technical Guide to 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene
An In-depth Technical Guide to 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene
CAS Number: 1820617-99-9
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and draws analogies from structurally related compounds to offer scientifically grounded insights. The guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, potential research applications, and essential safety and handling information. Our aim is to equip researchers and drug development professionals with a foundational understanding of this compound's chemical nature and to facilitate its potential synthesis and investigation.
Introduction and Molecular Overview
2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is a polyfunctionalized aromatic compound. Its structure is characterized by a benzene ring substituted with three key functional groups: a nitro group (-NO₂), a methanesulfonyl group (-SO₂CH₃), and an isopropoxy group (-OCH(CH₃)₂). The interplay of the electronic properties of these substituents dictates the molecule's reactivity and potential utility.
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Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. It is a common moiety in pharmacologically active molecules.
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Methanesulfonyl Group (-SO₂CH₃): Another powerful electron-withdrawing group that further deactivates the aromatic ring. The sulfonamide core is a well-established pharmacophore.
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Isopropoxy Group (-OCH(CH₃)₂): An electron-donating group that can influence the regioselectivity of synthetic reactions and modulate the lipophilicity of the molecule.
The strategic placement of these groups suggests that this compound could serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.
Caption: Chemical structure of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene.
Potential Synthetic Pathways
Caption: Proposed synthetic pathway via Nucleophilic Aromatic Substitution.
Rationale for the Proposed Synthesis:
The presence of two strong electron-withdrawing groups (nitro and methanesulfonyl) ortho and para to a halogen (in this case, a fluorine atom in the proposed starting material) makes the ipso-carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[1]
Step-by-Step Protocol (Proposed):
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Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon) to generate sodium isopropoxide in situ.
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Nucleophilic Substitution: To the solution of sodium isopropoxide, add 2-fluoro-1-methanesulfonyl-4-nitrobenzene.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Profile (Predicted)
The following properties are predicted based on the chemical structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₃NO₅S | |
| Molecular Weight | 259.28 g/mol | |
| Appearance | Pale yellow solid | Based on similar nitroaromatic compounds.[2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in water. | |
| LogP | ~2.5 - 3.5 | Estimated based on the contributions of the functional groups. |
Spectroscopic Characterization (Predicted):
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the target molecule.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | d | 1H | Ar-H | Ortho to both -NO₂ and -SO₂CH₃ groups; highly deshielded. |
| ~8.1 | dd | 1H | Ar-H | Ortho to -NO₂ and meta to -SO₂CH₃; strongly deshielded. |
| ~7.2 | d | 1H | Ar-H | Ortho to -OCH(CH₃)₂ and meta to -NO₂; shielded by the alkoxy group. |
| ~4.8 | sept | 1H | -OCH(CH₃)₂ | Methine proton of the isopropoxy group. |
| ~3.2 | s | 3H | -SO₂CH₃ | Methyl protons of the methanesulfonyl group. |
| ~1.4 | d | 6H | -OCH(CH₃)₂ | Methyl protons of the isopropoxy group. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C attached to -O |
| ~148 | Ar-C attached to -NO₂ |
| ~140 | Ar-C attached to -SO₂CH₃ |
| ~128 | Ar-CH |
| ~122 | Ar-CH |
| ~115 | Ar-CH |
| ~72 | -OCH(CH₃)₂ |
| ~45 | -SO₂CH₃ |
| ~22 | -OCH(CH₃)₂ |
Predicted Infrared (IR) Spectroscopy Data:
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~3100-3000 cm⁻¹: C-H stretching (aromatic)
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~2980-2850 cm⁻¹: C-H stretching (aliphatic)
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~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group
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~1320 and ~1150 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group
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~1250 cm⁻¹: C-O stretching (aryl ether)
Potential Applications in Research and Drug Development
Substituted nitroaromatic compounds are valuable precursors in organic synthesis and are found in numerous biologically active molecules.
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Medicinal Chemistry: The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide or sulfonamide formation. The methanesulfonyl group is a common feature in many drugs, often acting as a hydrogen bond acceptor and improving metabolic stability. The isopropoxy group can enhance lipophilicity and oral absorption of a potential drug candidate.[3] This scaffold could be explored for developing inhibitors of various enzymes or as ligands for receptors where the specific electronic and steric arrangement of the substituents is beneficial. For instance, related nitrobenzenesulfonamides have been investigated as potential cytotoxic agents.[4]
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Materials Science: The polarized nature of the nitroaromatic system could be of interest in the development of nonlinear optical materials or other functional organic materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is not available, the following precautions are recommended based on the data for related nitroaromatic and sulfonyl-containing compounds.[5][6]
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
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Toxicology: Nitroaromatic compounds are often toxic and may be harmful if swallowed, in contact with skin, or if inhaled.[8] They should be handled with care, and exposure should be minimized.
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Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene represents a chemical scaffold with significant potential for applications in both medicinal chemistry and materials science. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining a plausible synthetic route, predicting key physicochemical and spectroscopic properties, and discussing potential areas of application. The insights provided herein are intended to facilitate further research and exploration of this and related molecules. As with any novel compound, all synthetic and handling procedures should be conducted with appropriate safety precautions.
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